molecular formula C7H13N5O B15311996 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide

4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide

Cat. No.: B15311996
M. Wt: 183.21 g/mol
InChI Key: QPVXVJOPGYJFJR-UHFFFAOYSA-N
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Description

4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide is a compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide typically involves the reaction of 3-amino-1,2,4-triazole with N-methylbutanamide under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yields. The use of automated systems can also help in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors that are crucial for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and other interactions with biological molecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)-N-methylbutanamide

InChI

InChI=1S/C7H13N5O/c1-9-6(13)3-2-4-12-5-10-7(8)11-12/h5H,2-4H2,1H3,(H2,8,11)(H,9,13)

InChI Key

QPVXVJOPGYJFJR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCN1C=NC(=N1)N

Origin of Product

United States

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